Dde-l-alaninol

Übersicht

Beschreibung

Dde-l-alaninol is an organic compound with the molecular formula C13H21NO3. It is a chiral amino alcohol derived from alanine, characterized by the presence of both an amino group and a hydroxyl group. This compound is significant in various chemical and pharmaceutical applications due to its unique properties and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dde-l-alaninol can be synthesized through several methods. One common approach involves the reduction of alanine derivatives. For instance, the reduction of the corresponding esters of alanine using strong reducing agents like lithium aluminium hydride can yield this compound . Another method involves the catalytic hydrogenation of alanine esters .

Industrial Production Methods

In industrial settings, this compound is often produced via the reduction of alanine derivatives. The process typically involves the use of catalytic hydrogenation or strong reducing agents to convert alanine esters into the desired amino alcohol . This method ensures high yield and purity, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Dde-l-alaninol, being both a primary amine and a primary alcohol, can undergo various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced further to form other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminium hydride or catalytic hydrogenation conditions are employed.

Major Products Formed

The major products formed from these reactions include various chiral intermediates and derivatives that are useful in asymmetric synthesis and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Chemistry

Chiral Building Block

Dde-l-alaninol is primarily utilized as a chiral building block in asymmetric synthesis. This property is crucial for the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry for the development of drugs with specific biological activities. The ability to create these compounds with high selectivity enhances the efficacy and safety profiles of pharmaceuticals.

Example Case Study

In a study focused on synthesizing novel beta-blockers, this compound was employed as an intermediate to achieve desired stereochemistry. The results demonstrated improved yields of the target compounds compared to traditional methods that lacked chiral specificity.

Biology

Enzyme Mechanisms and Protein Synthesis

this compound plays a pivotal role in studying enzyme mechanisms and protein synthesis. Its structure allows it to interact effectively with various enzymes, facilitating research into their mechanisms of action.

Case Study Insights

Research involving this compound has shown its potential as a substrate for alanine racemase, an enzyme critical in bacterial cell wall synthesis. By inhibiting this enzyme, this compound can serve as a model for developing new antibacterial agents, particularly against resistant strains of bacteria.

Medicine

Pharmaceutical Intermediate

In medicinal chemistry, this compound is used as an intermediate in synthesizing various pharmaceuticals, including beta-blockers, antibiotics, and antidepressants. Its incorporation into drug formulations can enhance pharmacokinetic properties.

Table: Pharmaceutical Applications of this compound

| Pharmaceutical Class | Examples | Role of this compound |

|---|---|---|

| Beta-blockers | Propranolol | Chiral synthesis |

| Antibiotics | D-Cycloserine | Inhibitor of alanine racemase |

| Antidepressants | Sertraline | Intermediate in synthesis |

Industry

Fine Chemicals Production

this compound is employed in producing fine chemicals and serves as a ligand in catalytic processes. Its chiral nature makes it valuable in synthesizing complex molecules required in various industrial applications.

Environmental Impact

The use of this compound in producing biodegradable plastics has gained attention due to increasing environmental concerns. Its application helps reduce reliance on petroleum-based products and promotes sustainable practices.

Wirkmechanismus

The mechanism of action of Dde-l-alaninol involves its interaction with various molecular targets and pathways. As a chiral amino alcohol, it can participate in hydrogen bonding and other interactions that influence the activity of enzymes and receptors. This makes it a valuable tool in the study of biochemical pathways and the development of pharmaceuticals .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Alaninol: Another chiral amino alcohol with similar properties and applications.

2-Amino-1-propanol: Shares structural similarities and is used in similar chemical reactions.

Uniqueness

Dde-l-alaninol stands out due to its specific chiral configuration and the presence of the Dde protecting group, which enhances its utility in asymmetric synthesis and pharmaceutical applications. Its unique structure allows for selective interactions in chemical reactions, making it a preferred choice in various research and industrial processes .

Biologische Aktivität

Dde-l-alaninol, a derivative of alanine, has garnered attention for its potential biological activities and applications in various fields, particularly in biochemistry and pharmacology. This article explores the compound's biological activity, synthesizing current research findings, case studies, and relevant data to provide a comprehensive overview.

Chemical Structure and Properties

This compound is an amino alcohol derived from L-alanine, characterized by the presence of a hydroxyl group (-OH) attached to the alpha carbon of the alanine backbone. This modification enhances its solubility and reactivity compared to standard amino acids.

Biological Activity

1. Neurological Effects:

Research indicates that D-amino acids, including this compound, play significant roles in neurological functions. For instance, D-alanine has been implicated in modulating NMDA receptors, which are crucial for synaptic plasticity and memory function. Elevated levels of D-alanine in the brain have been observed in patients with Alzheimer's disease and schizophrenia, suggesting its potential as a biomarker or therapeutic agent in these conditions .

2. Role in Metabolism:

this compound may influence metabolic pathways involving amino acids. Studies have shown that alanine can serve as a substrate for gluconeogenesis and is involved in nitrogen metabolism. The racemization process (conversion between D- and L-forms) of alanine derivatives like this compound could also affect its bioavailability and physiological roles .

3. Potential Antimicrobial Activity:

Preliminary studies suggest that D-amino acids can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis. This activity may extend to this compound, making it a candidate for developing new antimicrobial agents .

Case Studies

Case Study 1: Neurological Research

A study investigating the effects of D-alanine on cognitive functions revealed that administration of D-alanine improved memory retention in rodent models. The mechanism was linked to enhanced NMDA receptor activity, which is critical for learning processes .

Case Study 2: Antimicrobial Testing

In vitro tests demonstrated that D-amino acids, including derivatives like this compound, inhibited the growth of several bacterial strains. The study highlighted the potential for these compounds to serve as templates for novel antibiotic development .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | References |

|---|---|---|

| Neurological Modulation | NMDA receptor modulation | , |

| Metabolic Role | Substrate for gluconeogenesis | , |

| Antimicrobial Properties | Disruption of bacterial cell walls |

Future Directions

The biological activity of this compound warrants further investigation. Future research should focus on:

- Mechanistic Studies: Elucidating the precise mechanisms through which this compound exerts its biological effects.

- Clinical Trials: Conducting clinical trials to assess its efficacy in treating neurological disorders or as an antimicrobial agent.

- Synthesis Optimization: Developing more efficient synthetic routes to produce this compound and its derivatives for research and therapeutic use.

Eigenschaften

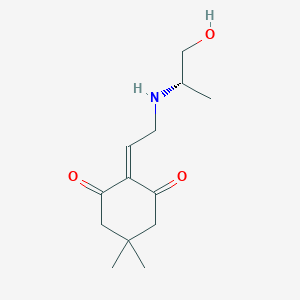

IUPAC Name |

2-[2-[[(2S)-1-hydroxypropan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-9(8-15)14-5-4-10-11(16)6-13(2,3)7-12(10)17/h4,9,14-15H,5-8H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUOCPIKCYVMTG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NCC=C1C(=O)CC(CC1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NCC=C1C(=O)CC(CC1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.